Dmt-tdmtt

Description

Properties

CAS No. |

118867-43-9 |

|---|---|

Molecular Formula |

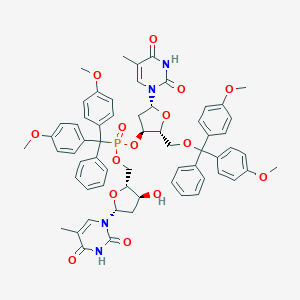

C62H63N4O15P |

Molecular Weight |

1135.2 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[bis(4-methoxyphenyl)-phenylmethyl]phosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C62H63N4O15P/c1-39-35-65(59(70)63-57(39)68)55-33-51(67)53(79-55)38-78-82(72,62(44-15-11-8-12-16-44,45-21-29-49(75-5)30-22-45)46-23-31-50(76-6)32-24-46)81-52-34-56(66-36-40(2)58(69)64-60(66)71)80-54(52)37-77-61(41-13-9-7-10-14-41,42-17-25-47(73-3)26-18-42)43-19-27-48(74-4)28-20-43/h7-32,35-36,51-56,67H,33-34,37-38H2,1-6H3,(H,63,68,70)(H,64,69,71)/t51-,52-,53+,54+,55+,56+,82?/m0/s1 |

InChI Key |

QILAEWMBYMIZBJ-IXEZTIBHSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC6CC(OC6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[C@H]6C[C@@H](O[C@@H]6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(C(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OC6CC(OC6COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)N1C=C(C(=O)NC1=O)C)O |

Synonyms |

5'-O-(4,4'-dimethoxytriphenylmethyl)dithymidyl (3',5')-4,4'-dimethoxytriphenylmethanephosphonate DMT-TDMTT |

Origin of Product |

United States |

Preparation Methods

Carmofur can be synthesized through the inclusion complexation with cyclodextrins. The process involves mixing appropriate amounts of carmofur and cyclodextrins in phosphate buffer (pH 3.0), followed by agitation at 25°C for 10 days. The complex precipitates as a microcrystalline powder, which is then filtered and dried under vacuum at room temperature for 3 days . Industrial production methods involve similar processes but on a larger scale, ensuring the compound’s stability and bioavailability .

Chemical Reactions Analysis

Carmofur undergoes various chemical reactions, including hydrolysis and complexation with cyclodextrins. The hydrolysis of carmofur is suppressed by β-cyclodextrin, while no appreciable inhibition is observed by α- and γ-cyclodextrins . The compound forms solid complexes with α-, β-, and γ-cyclodextrins, improving its solubility, dissolution rate, and chemical stability .

Scientific Research Applications

Carmofur has a wide range of scientific research applications. It has been used in the treatment of colorectal cancer, bladder cancer, gastric cancer, and breast cancer . Recent studies have shown that carmofur can inhibit the SARS-CoV-2 main protease, making it a promising lead compound for developing new antiviral treatments for COVID-19 . Additionally, carmofur has been used in hydrogen-bonded supramolecular polymer micelles for combined chemo-photothermal therapies .

Mechanism of Action

The mechanism of action of carmofur involves its conversion into 5-fluorouracil once inside the cell. This conversion allows carmofur to overcome the problem of 5-fluorouracil degradation by dihydropyrimidine dehydrogenase . Additionally, carmofur is a highly potent acid ceramidase inhibitor, influencing cancer cell survival, growth, and death . Inhibition of acid ceramidase activity sensitizes tumor cells to the effects of antineoplastic agents and radiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Dmt-tdmtt belongs to a class of modified tryptamine derivatives. Key structural analogs include:

- N,N-Dimethyltryptamine (DMT): A naturally occurring psychedelic compound with a shorter side chain. Unlike this compound, DMT lacks the tetradecanoyl methionine thioether group, resulting in faster metabolic clearance and lower lipophilicity .

- 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) : Shares the dimethyltryptamine core but includes a methoxy group at the 5-position, enhancing serotonin receptor affinity. The absence of a fatty acid chain in 5-MeO-DMT reduces its tissue retention compared to this compound .

Toxicological Profiles

Data from CTD and Division of Translational Toxicology (DTT) studies highlight critical differences in toxicity:

This compound exhibits lower acute toxicity (LC50 = 220 mg/kg in rats) compared to DMT (LC50 = 45 mg/kg in mice), likely due to its reduced blood-brain barrier permeability caused by the bulky tetradecanoyl group . However, chronic exposure studies in zebrafish models suggest that this compound accumulates in lipid-rich tissues, leading to prolonged hepatotoxic effects absent in shorter-chain analogs .

Pharmacokinetic and Metabolic Differences

Therapeutic drug monitoring (TDM) parameters for this compound, as inferred from analogous compounds, include:

- Elimination Half-Life : ~12 hours (vs. 15 minutes for DMT) due to enhanced protein binding and fatty acid-mediated tissue retention .

- Primary Metabolic Pathway : Hepatic CYP3A4-mediated oxidation, contrasting with DMT’s MAO-dependent degradation .

- Blood-Brain Barrier Penetration: Limited (<5% of plasma concentration) compared to DMT (>90%) .

Q & A

Q. What are the foundational steps to conduct a systematic literature review on DMT-TDMTT?

Begin by identifying peer-reviewed databases (e.g., PubMed, Web of Science) and discipline-specific repositories. Use Boolean search terms combining "this compound" with keywords like "synthesis," "mechanistic studies," or "spectroscopic characterization." Prioritize recent studies (post-2020) to ensure relevance, but include seminal works to contextualize historical developments. Document search strategies and inclusion/exclusion criteria to ensure reproducibility .

Q. How should experimental controls be designed for studies involving this compound synthesis?

Incorporate positive controls (e.g., established synthesis protocols for analogous compounds) and negative controls (e.g., reactions without catalysts or specific reagents). Use spectroscopic validation (NMR, MS) for intermediate and final products. For kinetic studies, include time-course sampling and technical replicates to account for variability .

Q. What data collection methods are optimal for physicochemical characterization of this compound?

Combine quantitative techniques (e.g., HPLC for purity assessment, XRD for crystallinity) with qualitative methods (FTIR for functional groups). Ensure raw data (e.g., chromatograms, spectra) are stored in non-proprietary formats (e.g., .txt, .csv) for long-term accessibility. Metadata should detail instrument parameters and calibration standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound?

Perform meta-analyses comparing experimental conditions (e.g., solvent systems, temperature ranges) across studies. Use statistical tools like ANOVA to identify confounding variables. Replicate conflicting experiments with standardized protocols, and publish negative results to mitigate publication bias .

Q. What methodologies address reproducibility challenges in this compound-based applications?

Pre-register experimental protocols on platforms like Open Science Framework. Share datasets via FAIR-aligned repositories (e.g., Zenodo, Dryad) with detailed README files. Collaborate with independent labs for cross-validation of critical findings .

Q. How should interdisciplinary teams manage data interoperability in this compound research?

Adopt ontology frameworks (e.g., ChEBI for chemical entities) to standardize terminology. Use computational tools (e.g., KNIME, Python libraries) for data harmonization. Establish a data stewardship team to oversee metadata schemas and version control .

Q. What strategies mitigate ethical risks in studies involving sensitive data related to this compound?

Align with GDPR/IRB requirements for anonymization and informed consent. Encrypt datasets containing proprietary synthesis routes. For collaborative projects, draft data-sharing agreements outlining access tiers and embargo periods .

Methodological Frameworks

Q. How to design a FAIR-compliant Data Management Plan (DMP) for this compound research?

Use templates from Science Europe or FAIRmat, addressing:

Q. What statistical approaches validate hypotheses about this compound's mechanistic pathways?

Apply Bayesian inference to model reaction networks with incomplete data. Use machine learning (e.g., Random Forests) to predict catalytic behavior from descriptor datasets. Validate models with holdout testing and sensitivity analyses .

Q. How to optimize collaborative workflows for multi-institutional this compound projects?

Implement version-controlled platforms (e.g., GitLab, OSF) for real-time data sharing. Schedule regular audits to align methodologies. Publish intermediate results as preprints to solicit peer feedback early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.